N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide
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Overview
Description
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is a complex organic compound that features a benzodioxin ring fused with a thiophene moiety
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory activity againstcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
It’s known that similar compounds inhibit their target enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, inhibition of cholinesterases can increase the concentration of acetylcholine in the synaptic cleft, affecting neural signal transmission. Similarly, inhibition of lipoxygenase can disrupt the synthesis of leukotrienes, molecules that play a key role in inflammatory responses .
Pharmacokinetics
Similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the pathways they are involved in. For instance, inhibition of cholinesterases can lead to enhanced neural signal transmission, while inhibition of lipoxygenase can reduce inflammation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Similarly, the presence of other compounds can affect its metabolism and excretion .
Biochemical Analysis
Biochemical Properties
The compound N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in various biochemical reactions, including neurotransmission and inflammation, respectively .
Cellular Effects
While specific cellular effects of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide have not been extensively studied, compounds with similar structures have been shown to influence cell function. For instance, sulfonamides have been reported to have antibacterial, antifungal, and anti-inflammatory effects .
Molecular Mechanism
Its inhibitory effects on cholinestrases and lipoxygenase suggest that it may bind to these enzymes and interfere with their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with an appropriate acylating agent to form the intermediate amide. This intermediate is then reacted with 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential bioactivity suggests it could be explored as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Investigated for potential therapeutic use in Alzheimer’s disease.
Uniqueness
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is unique due to the combination of its benzodioxin and thiophene moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-18(23,9-12-4-7-26-10-12)11-19-16(21)17(22)20-13-2-3-14-15(8-13)25-6-5-24-14/h2-4,7-8,10,23H,5-6,9,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIPOMRVLDBPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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